Lipophilicity vs. Thiolan-3-amine Core
The target compound exhibits a computed LogP of 2.83 . This represents a significant increase in lipophilicity compared to the unsubstituted thiolan-3-amine parent core. While direct experimental LogP data for the parent core is not widely reported, its structure (C4H9NS) would be expected to have a LogP value below 0.5, reflecting the polar amine group and limited hydrophobic surface area. The introduction of the 3-chloro-4-fluorophenyl group increases LogP by approximately 2.3 log units, a magnitude that substantially alters membrane permeability and distribution properties.
| Evidence Dimension | Lipophilicity (LogP, computed) |
|---|---|
| Target Compound Data | 2.83 |
| Comparator Or Baseline | Thiolan-3-amine (parent core): estimated < 0.5 |
| Quantified Difference | Increase of ~2.3 log units |
| Conditions | Computed value; software/method not specified in source |
Why This Matters
A LogP of 2.83 falls within the optimal range (1-3) for oral bioavailability and blood-brain barrier penetration, while the unsubstituted core would be too polar for effective membrane crossing, underscoring the necessity of the aryl substitution for many drug discovery applications.
